Tri-o-tolylbismuth Dichloride
Overview
Description
Tri-o-tolylbismuth dichloride and its derivatives are a class of organobismuth compounds that have been extensively studied due to their utility in organic synthesis, particularly in ligand coupling reactions and arylation processes. These compounds are characterized by the presence of three tolyl groups attached to a central bismuth atom, which is further coordinated to two chloride ligands.
Synthesis Analysis
The synthesis of tri-o-tolylbismuth dichloride derivatives involves the reaction of tris(ortho-tolyl)bismuth with appropriate reagents under controlled conditions. For instance, tri-p-tolylbismuth diacetate can be synthesized by reacting tri-p-tolylbismuth with monochloroacetic acid in the presence of tert-butyl hydroperoxide, yielding high-purity products . Similarly, tri(p-tolyl)antimony dichloride, a related compound, can be prepared by the oxidation of tri(p-tolyl)stibine with chlorine or copper(II) chloride .
Molecular Structure Analysis
The molecular structure of tri-o-tolylbismuth dichloride derivatives has been elucidated using X-ray diffraction analysis. These compounds typically exhibit a distorted trigonal bipyramidal coordination geometry around the bismuth atom. For example, in triarylbismuth dicarboxylates, the bismuth atom is coordinated to carboxylate ligands in axial positions with OBiO angles ranging from 170.46(12)° to 175.39(8)° . The bond lengths and angles are consistent with the expected values for organobismuth compounds, indicating a stable bipyramidal structure.
Chemical Reactions Analysis
Tri-o-tolylbismuth dichloride derivatives are reactive towards nucleophiles under basic conditions, leading to C-arylated substrates with good to high yields. The steric hindrance of the aryl group plays a significant role in these reactions, as demonstrated by the comparison between tris(ortho-tolyl)bismuth dichloride and trimesitylbismuth dichloride, with the former providing better yields due to less steric hindrance . Arylation of aliphatic alcohols with tri-p-tolylbismuth and its diacetate in the presence of a copper salt also showcases the compound's ability to replace hydrogen atoms of hydroxyl groups with a tolyl group, achieving up to 90% yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-o-tolylbismuth dichloride derivatives are closely related to their molecular structure. The compounds exhibit distinct melting points, solubility, and stability that are influenced by the nature of the substituents on the aryl groups and the coordination environment of the bismuth atom. The crystallographic analysis provides insights into the density and symmetry of these compounds, with complex 1 being triclinic and complex 2 exhibiting trigonal symmetry . The bond lengths and angles obtained from X-ray diffraction studies are crucial for understanding the reactivity and stability of these compounds in various chemical reactions.
Scientific Research Applications
Synthesis and Structural Analysis
Tri-o-tolylbismuth dichloride has been extensively studied for its synthesis and structural characteristics. The synthesis process often involves the interaction of tri-p-tolylbismuth with other elements or compounds. For instance, Egorova et al. (2014) explored the preparation and structure of tri-p-tolylbismuth dibromide, providing insights into the structural aspects of similar compounds (Egorova, Zhidkov, Grinishak, & Rezvanova, 2014). Moreover, Sharutin et al. (2013) focused on the synthesis and structure of tri-m-tolylbismuth dicarboxylates, contributing to the understanding of its coordination and bonding properties (Sharutin, Sharutina, & Senchurin, 2013).
Chemical Reactions and Applications
Tri-o-tolylbismuth dichloride has shown significant utility in various chemical reactions. Fedorov, Combes, and Finet (1999) investigated its reactivity under basic conditions, revealing its potential in ligand coupling reactions and the synthesis of C-arylated substrates (Fedorov, Combes, & Finet, 1999). Additionally, Dodonov et al. (1995) demonstrated the compound's effectiveness in the arylation of aliphatic alcohols, showcasing its applicability in organic synthesis (Dodonov, Starostina, Kuznetsova, & Gushchin, 1995).
Novel Materials and Superconductivity
In recent years, tri-o-tolylbismuth dichloride has gained attention for its potential in creating novel materials. Wang et al. (2019) discovered superconductivity in potassium-doped tri-p-tolylbismuthine, a related organobismuth compound. This groundbreaking research opens new avenues for exploring the physical functionalities of organobismuth compounds and the search for organic superconductors (Wang, Yang, Cheng, Wu, Fu, Chen, Gao, & Huang, 2019).
Safety And Hazards
Tri-o-tolylbismuth Dichloride can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs or persists, medical advice or attention should be sought .
properties
IUPAC Name |
dichloro-tris(2-methylphenyl)bismuth | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWKAGRZATJDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411386 | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-o-tolylbismuth Dichloride | |
CAS RN |
6729-60-8 | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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